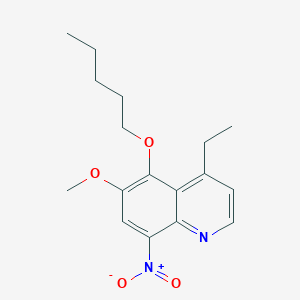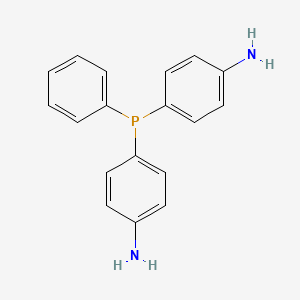
Benzenamine, 4,4'-(phenylphosphinidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4,4’-(phenylphosphinidene)bis- is a chemical compound with the molecular formula C18H17N2P It is characterized by the presence of a phosphinidene group bridging two benzenamine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(phenylphosphinidene)bis- typically involves the reaction of benzenamine derivatives with a phosphinidene source. One common method includes the use of phenylphosphinidene dichloride as a reagent, which reacts with benzenamine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Benzenamine, 4,4’-(phenylphosphinidene)bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4,4’-(phenylphosphinidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinidene group to a phosphine.
Substitution: The benzenamine moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted benzenamine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 4,4’-(phenylphosphinidene)bis- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4,4’-(phenylphosphinidene)bis- involves its interaction with molecular targets through its phosphinidene and benzenamine groups. These interactions can lead to the formation of coordination complexes, activation of catalytic sites, and modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-]
- 4,4’-(Phenylphosphinidene)bis(benzenesulfonic acid)
Uniqueness
Benzenamine, 4,4’-(phenylphosphinidene)bis- is unique due to its specific structure, which allows for versatile reactivity and applications. Its ability to form stable complexes and undergo various chemical transformations makes it distinct from other similar compounds.
Propiedades
Número CAS |
148308-18-3 |
|---|---|
Fórmula molecular |
C18H17N2P |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)-phenylphosphanyl]aniline |
InChI |
InChI=1S/C18H17N2P/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H,19-20H2 |
Clave InChI |
CGNWKZGNJFCAMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



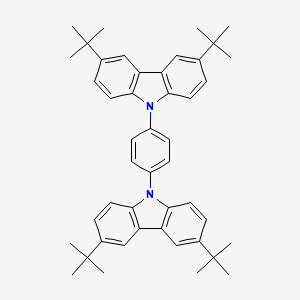


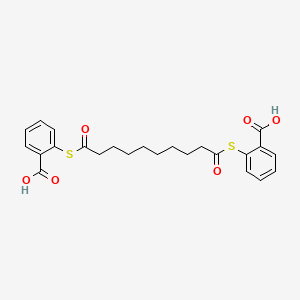
![1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene](/img/structure/B12546299.png)
![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)
![2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546305.png)

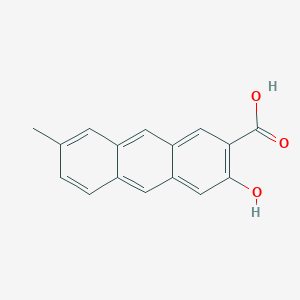
![3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal](/img/structure/B12546316.png)
![[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene](/img/structure/B12546318.png)
![N-[(1,3-Thiazol-2-yl)sulfanyl]aniline](/img/structure/B12546325.png)
